3-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]-N,N-dimethylaniline
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Overview
Description
3-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]-N,N-dimethylaniline is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzodiazole ring fused with an azetidine moiety, making it a subject of study for its chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]-N,N-dimethylaniline typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole ring, followed by the introduction of the azetidine moiety. The final step involves the coupling of the azetidine derivative with N,N-dimethylaniline under specific reaction conditions, such as the use of a suitable solvent and catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
3-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]-N,N-dimethylaniline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]benzonitrile
- 3-[3-(2-cyclopropylbenzimidazol-1-yl)azetidine-1-carbonyl]benzonitrile
Uniqueness
3-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]-N,N-dimethylaniline is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a benzodiazole ring with an azetidine moiety and N,N-dimethylaniline makes it a versatile compound with diverse applications.
Properties
IUPAC Name |
[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-[3-(dimethylamino)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O/c1-24(2)17-7-5-6-16(12-17)22(27)25-13-18(14-25)26-20-9-4-3-8-19(20)23-21(26)15-10-11-15/h3-9,12,15,18H,10-11,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRAZRIGZKOUBOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CC(C2)N3C4=CC=CC=C4N=C3C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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